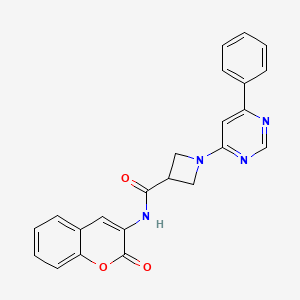![molecular formula C6H4IN3 B2963026 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1934539-42-0](/img/structure/B2963026.png)
7-Iodo-5H-pyrrolo[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-5H-pyrrolo[3,2-d]pyrimidine is a compound with the CAS Number: 1934539-42-0 . It has a molecular weight of 245.02 . It is a white solid that can be obtained by iodine reaction of 4-chloro-7h-pyrrole [2,3-d] pyrimidine with NIS .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been classified into several methods such as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . For instance, CuCl and 6-methylpicolinic acid were used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines .Molecular Structure Analysis
The InChI code for 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine is 1S/C6H4IN3/c7-4-1-9-5-2-8-3-10-6(4)5/h1-3,9H . The key for this InChI code is FJWRQLQWXDGCID-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine, also known as 6-Chloro-7-iodo-7-deazapurine or 4-Chloro-5-iodo-1H-pyrrolo[2,3-d]pyrimidine, is a white solid that can be obtained by iodine reaction of 4-chloro-7h-pyrrole[2,3-d] pyrimidine with NIS .Aplicaciones Científicas De Investigación
Multi-Targeted Kinase Inhibitors
Pyrrolo[2,3-d]pyrimidine derivatives, such as 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine, have been found to be potential multi-targeted kinase inhibitors . These compounds have shown promising cytotoxic effects against different cancer cell lines . For example, compound 5k, a derivative of pyrrolo[2,3-d]pyrimidine, exhibited significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Apoptosis Inducers
These compounds have also been found to induce apoptosis in cancer cells . Apoptosis is a form of programmed cell death that is often defective in cancer cells. By inducing apoptosis, these compounds can potentially stop the proliferation of cancer cells .
Development of Anticancer Therapeutics
Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and tested in vitro against several human cancer cell lines . Some of these compounds have shown promising cytotoxic effects, making them potential candidates for the development of anticancer therapeutics .
Inhibition of Bcl2 Anti-Apoptotic Protein
Some pyrrolo[2,3-d]pyrimidine derivatives have shown promising binding affinities against Bcl2 anti-apoptotic protein . Bcl2 is a protein that prevents apoptosis and is often overexpressed in cancer cells. By inhibiting this protein, these compounds can potentially induce apoptosis in cancer cells .
Induction of Cell Cycle Arrest
Certain pyrrolo[2,3-d]pyrimidine derivatives have been found to cause cell cycle arrest at the G1/S phase in cancer cells . The cell cycle is the process by which cells grow and divide. By causing cell cycle arrest, these compounds can potentially stop the proliferation of cancer cells .
Induction of DNA Fragmentation
Some pyrrolo[2,3-d]pyrimidine derivatives have been found to increase the percentage of fragmented DNA in cancer cells . DNA fragmentation is a hallmark of apoptosis. By inducing DNA fragmentation, these compounds can potentially induce apoptosis in cancer cells .
Mecanismo De Acción
Due to the structural similarity to purine, pyrrolo[2,3-d]-pyrimidine (7-deazapurine) and its derivatives are highly attractive compounds. These important heterocycles show a wide range of biological activities such as antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory . Furthermore, 7-deazapurine derivatives were reported as inhibitors of Bruton’s tyrosine kinase, serine/threonine kinase Akt1, and Ca-dependent protein kinase 1 .
It is stored at a temperature of 4 degrees Celsius . The compound is shipped at normal temperature .
Safety and Hazards
The safety information for 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine includes several hazard statements such as H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
7-iodo-5H-pyrrolo[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-4-1-9-5-2-8-3-10-6(4)5/h1-3,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWRQLQWXDGCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NC=C2N1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1934539-42-0 |
Source


|
| Record name | 7-iodo-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2962944.png)
![N-(3,4-dimethoxybenzyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2962946.png)

![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-2-phenoxyacetamide](/img/structure/B2962951.png)

![6-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide](/img/structure/B2962954.png)


![3-[(3-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2962958.png)
![1-([1,1'-Biphenyl]-3-ylsulfonyl)-4-(phenylsulfonyl)piperidine](/img/structure/B2962959.png)
![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropan-1-one;hydrochloride](/img/structure/B2962962.png)
![4-(4-chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2962964.png)
